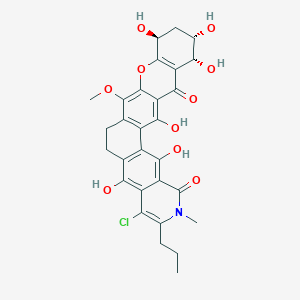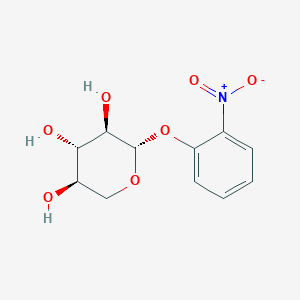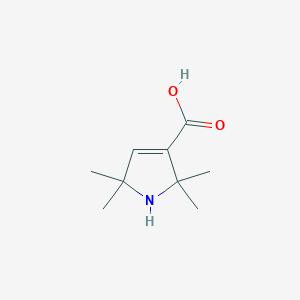
N-Hydroxy-4-aminobiphenyl
Vue d'ensemble
Description
N-Hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom. It has a role as a human xenobiotic metabolite and a carcinogenic agent .
Synthesis Analysis
There is limited information available on the synthesis of N-Hydroxy-4-aminobiphenyl .Molecular Structure Analysis
The molecular formula of N-Hydroxy-4-aminobiphenyl is C12H11NO. The IUPAC name is N-(4-phenylphenyl)hydroxylamine . More detailed structural analysis can be found in various databases .Chemical Reactions Analysis
N-Hydroxy-4-aminobiphenyl is a metabolite of 4-aminobiphenyl and can form electrophilic nitrenium ions which interact with DNA, forming covalent adducts .Physical And Chemical Properties Analysis
N-Hydroxy-4-aminobiphenyl has a molecular weight of 185.22 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 349.6±35.0 °C at 760 mmHg, and a flash point of 155.6±16.5 °C .Applications De Recherche Scientifique
1. Metabolic Activation in Human Uroepithelial Cells N-Hydroxy-4-aminobiphenyl (N-OH-ABP) is a proximate carcinogenic metabolite of the human bladder carcinogen 4-aminobiphenyl (ABP). It has been used in research to investigate its metabolism and nucleic acid binding in cultured normal human uroepithelial cells (HUC). The formation of two major metabolites, ABP and 4-acetylaminobiphenyl (AABP), suggests the presence of N-acetyl transferase(s) in HUC .
Role in Bladder Carcinogenesis
Research has suggested that bioactivation of N-OH-ABP could occur within the HUC, the target organ for ABP, and that cytosolic acetyl transferase(s) may play a critical role in susceptibility to arylamine-induced bladder carcinogenesis .
Genotoxic Effects
The genotoxic effects of N-OH-ABP have been studied using comet assays and high-performance liquid chromatography (HPLC). These studies confirmed the formation of N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP) in the N-OH-AABP damaged DNA .
Implications in Bladder Cancer
Research has shown that the antibodies induced against N-OH-AABP-modified DNA exhibited much better recognition of the DNA isolated from bladder cancer patients as compared to the DNA obtained from healthy individuals. This suggests a role of 4-ABP metabolites in DNA damage and neo-antigenic epitope generation that could lead to the induction of antibodies in bladder cancer patients .
Interaction with Human Sulfotransferase(s)
The role of human sulfotransferase(s) in the bioactivation of the N-OH metabolite of the human bladder carcinogen 4-aminobiphenyl (ABP) was investigated in vitro with human tissue cytosols .
Chemical Entities of Biological Interest
N-Hydroxy-4-aminobiphenyl is listed in the Chemical Entities of Biological Interest (ChEBI) database, which is a freely available dictionary of ‘small’ chemical compounds .
Mécanisme D'action
Target of Action
N-Hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom . It is known to play the role of a carcinogenic agent and is a human xenobiotic metabolite , which means it is a metabolite produced by metabolism of a xenobiotic compound in humans.
Mode of Action
The genotoxic and carcinogenic effects of N-Hydroxy-4-aminobiphenyl are exhibited when it is metabolically converted to a reactive electrophile, the aryl nitrenium ions . These ions subsequently bind to DNA and induce lesions .
Biochemical Pathways
N-Hydroxy-4-aminobiphenyl undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion , which is the critical metabolite implicated in DNA damage and genotoxicity .
Pharmacokinetics
The metabolites of N-Hydroxy-4-aminobiphenyl are transported through the blood via renal filtration to the urinary bladder lumen where acidic pH can facilitate the hydrolysis of the N-glucuronide and enhance the conversion of N-Hydroxy-4-aminobiphenyl to a reactive electrophile that will form covalent adducts with urothelial DNA .
Result of Action
The interaction of N-Hydroxy-4-aminobiphenyl with DNA results in the formation of DNA adducts . This DNA damage can lead to mutations and ultimately to the development of cancer .
Action Environment
The action of N-Hydroxy-4-aminobiphenyl can be influenced by environmental factors such as the frequency of urination and urine pH . For instance, a higher frequency of urination can reduce the exposure of the bladder to the carcinogen, thereby reducing the risk of bladder cancer .
Safety and Hazards
Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans. 4-Aminobiphenyl is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure .
Orientations Futures
There is limited information available on the future directions of N-Hydroxy-4-aminobiphenyl .
Relevant Papers There are several papers that discuss N-Hydroxy-4-aminobiphenyl. For example, one paper discusses the acquired immunogenicity of human DNA damaged by N-hydroxy-N-acetyl-4-aminobiphenyl . Another paper discusses the synthesis, characterization, and quantitation of a 4-aminobiphenyl adduct .
Propriétés
IUPAC Name |
N-(4-phenylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVLYOJYVMLSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218300 | |
| Record name | N-Hydroxy-4-aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-aminobiphenyl | |
CAS RN |
6810-26-0 | |
| Record name | N-Hydroxy-4-aminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6810-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-4-aminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-4-aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hydroxy-4-aminobiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-hydroxy-4-aminobiphenyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

